molecular formula C14H9N3O3S2 B2995952 N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 476323-42-9

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2995952
CAS No.: 476323-42-9
M. Wt: 331.36
InChI Key: OVMHYRYWJHFDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound with the CAS Number 441289-73-2 and a molecular formula of C 21 H 15 N 3 O 3 S 2 . It belongs to a class of molecules featuring a benzamide group linked to a thiazole ring system, a scaffold recognized for its relevance in medicinal chemistry research . Compounds based on the N-(thiazol-2-yl)benzamide structure have been identified in scientific screenings as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs act as negative allosteric modulators, providing researchers with valuable pharmacological tools to explore ZAC's physiological functions, which are less elucidated than those of classical neurotransmitter receptors . Furthermore, various thiazole and benzothiazole derivatives are extensively investigated in oncology research for their potent antiproliferative activities against a range of cancer cell lines, acting through diverse mechanisms . This product is intended for research applications and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can order this compound with confidence, as it is available in various pack sizes to suit different laboratory needs .

Properties

IUPAC Name

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S2/c18-13(9-4-2-1-3-5-9)16-14-15-11(8-22-14)12-6-10(7-21-12)17(19)20/h1-8H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMHYRYWJHFDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors, such as thiourea and α-haloketones, under acidic or basic conditions.

    Introduction of the nitro group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or a mixture of nitric and sulfuric acids.

    Coupling with benzamide: The final step involves coupling the thiazole derivative with benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a chemical compound with potential applications in scientific research. It comprises a thiazole ring substituted at the 4-position with a 4-nitrothiophen-2-yl group and a benzamide group at the 2-position . Compounds containing oxazole and thiazole rings have exhibited biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the nitro group can enhance bioactivity through redox processes.

Chemical Information

  • Molecular Formula: C14H9N3O3S2C_{14}H_9N_3O_3S_2
  • Molecular Weight: 331.4 g/mol
  • IUPAC Name: N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
  • InChI: InChI=1S/C14H9N3O3S2/c18-13(9-4-2-1-3-5-9)16-14-15-11(8-22-14)12-6-10(7-21-12)17(19)20/h1-8H,(H,15,16,18)
  • SMILES: C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)N+[O-]

Potential Applications

  • Medicinal Chemistry: N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide has been studied for its potential as an anti-inflammatory agent and as a modulator of various cellular pathways.
  • Anti-inflammatory Agent: Preliminary studies suggest that N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide may interact with proteins involved in inflammatory pathways, potentially modulating their activity.

Related Compounds

Several compounds share structural similarities with N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide:

Compound NameStructural FeaturesUnique Properties
5-(Thiazol-2-yl)-1,3-benzothiazoleBenzothiazole coreEnhanced stability
4-(Nitrophenyl)thiazoleNitro-substituted phenylStronger electron-withdrawing effects
1,3-Thiazole derivativesVaried substitutionsBroad spectrum of biological activities

Mechanism of Action

The mechanism of action of N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The nitro group may play a role in the compound’s ability to generate reactive oxygen species, which can induce oxidative stress in cells. The thiazole ring may interact with nucleic acids or proteins, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several benzamide-thiazole derivatives, differing primarily in substituents on the thiazole or aromatic rings. Key analogs and their properties are summarized below:

Key Findings from Comparative Studies

Docking and Binding Affinity
  • F5254-0161 () demonstrated a glide score of -6.41 for CIITA-I binding, while ZINC5154833 () scored -6.591, highlighting the importance of substituent polarity. The target compound’s nitrothiophene may offer comparable or superior binding due to its electron-deficient aromatic system.
Activity in Growth Modulation
  • N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide () showed 129.23% activity in plant growth modulation, outperforming analogs with sulfamoyl or benzothiophene groups. The nitro group in the target compound could further modulate activity depending on the biological system .

Physicochemical Properties

  • Solubility: Sulfonamide-containing analogs (e.g., 4-(azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, ) exhibit improved aqueous solubility compared to the nitrothiophene-based target compound, which may have lower solubility due to hydrophobicity .
  • Thermal Stability : Derivatives like (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () show stable crystalline structures, while nitro-containing compounds may require formulation adjustments to enhance stability .

Biological Activity

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic compound belonging to the class of thiazole derivatives, which are known for their diverse biological activities. This article provides an in-depth exploration of its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_{9}H7_{7}N3_{3}O3_{3}S
  • Molecular Weight : 269.30 g/mol
  • CAS Number : 58139-53-0
  • Structure : The compound features a thiazole ring substituted with a 4-nitrothiophenyl group and a benzamide moiety.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Thiazole Ring : Cyclization of thiourea and α-haloketones under acidic or basic conditions.
  • Nitration : Introduction of the nitro group via nitration reactions.
  • Coupling with Benzamide : Utilizing coupling agents like EDCI or DCC in the presence of a base such as triethylamine to form the final product .

Biological Activity

This compound exhibits various biological activities, including:

  • Anticancer Activity : Thiazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds containing thiazole rings have been reported to exhibit strong inhibitory effects on various cancer cell lines due to their ability to induce apoptosis and inhibit cell cycle progression.
  • Antimicrobial Properties : The compound’s structure suggests potential antimicrobial activity against a range of pathogens. The presence of the nitro group enhances reactivity, which may contribute to its effectiveness against bacterial and fungal strains .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Reactive Oxygen Species Generation : The nitro group can facilitate the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
  • Interaction with Nucleic Acids : The thiazole ring may interact with DNA or RNA, disrupting normal cellular functions and promoting apoptosis .

Case Studies

Several studies have investigated the biological activity of thiazole derivatives similar to this compound:

  • Anticancer Studies : A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The most potent derivatives showed IC50 values in the low micromolar range.
  • Antimicrobial Activity : Research indicated that derivatives with nitro substitutions were effective against both Gram-positive and Gram-negative bacteria. In vitro assays showed inhibition zones significantly larger than those observed for standard antibiotics .

Data Table

Compound NameStructureBiological ActivityUnique Features
This compoundStructureAnticancer, AntimicrobialNitro group enhances reactivity
Benzothiazole derivativesStructureAnticancerStrong inhibitory effects on cancer cell lines
Thiadiazole derivativesStructureAntimicrobialPotent against various pathogens

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.